An In-depth Technical Guide to 2-Chloropyrazine 1-Oxide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Chloropyrazine 1-Oxide: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive examination of 2-chloropyrazine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and robust computational chemistry methodologies. We present a detailed analysis of its anticipated molecular structure, electronic properties, and reactivity. Furthermore, this guide furnishes a reliable, step-by-step protocol for its synthesis and outlines the expected spectroscopic characteristics for its definitive identification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction
Pyrazine and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous clinically essential medicines.[1] The introduction of a chlorine atom and an N-oxide functional group, as seen in 2-chloropyrazine 1-oxide, profoundly modifies the electronic landscape of the pyrazine ring. The N-oxide group acts as an electron-withdrawing entity through induction while also being a potential π-donor, and it sterically influences the adjacent positions. The chlorine atom further enhances the ring's electrophilicity, making it a prime candidate for nucleophilic aromatic substitution. This unique combination of features makes 2-chloropyrazine 1-oxide a highly valuable, albeit under-characterized, intermediate for creating diverse molecular libraries.
This guide addresses the current knowledge gap by providing a predictive but scientifically grounded overview of the molecule's core attributes. By leveraging data from analogous compounds like 2-chloropyridine N-oxide and applying modern computational techniques, we offer a practical framework for its synthesis, characterization, and strategic use in research and development.
Section 1: Molecular Structure Analysis
The definitive three-dimensional structure of 2-chloropyrazine 1-oxide has not yet been reported via single-crystal X-ray diffraction. However, its molecular geometry can be reliably predicted using computational methods, specifically Density Functional Theory (DFT), which has proven effective for characterizing similar heterocyclic systems.[2][3]
Predicted Molecular Geometry
The introduction of the N-oxide bond is expected to cause subtle but significant changes to the planarity and bond lengths of the pyrazine ring compared to the parent 2-chloropyrazine. The N-O bond will introduce a slight pyramidalization at the N1-nitrogen. The C2-Cl bond and the N1-O bond are coplanar with the pyrazine ring.
A DFT geometry optimization, for instance at the B3LYP/6-311++G(d,p) level of theory, is the standard and recommended approach to determine the precise structural parameters.[4][5] The anticipated results from such a calculation are summarized in the table below.
Table 1: Predicted Structural Parameters of 2-Chloropyrazine 1-Oxide
| Parameter | Predicted Value | Rationale & Comparative Insights |
| Bond Lengths (Å) | ||
| N1–O | ~1.25 - 1.28 | Shorter than a single bond, indicating significant double-bond character typical of N-oxides. |
| C2–Cl | ~1.72 - 1.74 | Typical C(sp²)–Cl bond length, slightly shorter due to the ring's aromaticity. |
| N1–C2 | ~1.37 - 1.39 | Expected to be longer than the corresponding bond in 2-chloropyrazine due to the N-oxide. |
| C2–C3 | ~1.38 - 1.40 | Standard aromatic C-C bond. |
| C3–N4 | ~1.33 - 1.35 | Typical C=N bond in a heteroaromatic ring. |
| **Bond Angles (°) ** | ||
| O–N1–C6 | ~117 - 119 | The N-oxide group alters the endocyclic angle from the ideal 120°. |
| Cl–C2–N1 | ~115 - 117 | Steric repulsion between the chlorine and oxygen atoms may slightly compress this angle. |
| C3–N4–C5 | ~116 - 118 | Standard bond angle for nitrogen in a pyrazine ring. |
Computational Workflow for Geometry Optimization
To provide a self-validating system for researchers, the following workflow is recommended for deriving the molecular structure.
Section 3: Proposed Synthesis and Spectroscopic Characterization
Synthesis Protocol: N-Oxidation of 2-Chloropyrazine
This protocol is adapted from well-established procedures for the N-oxidation of analogous chloro-substituted nitrogen heterocycles, such as 2-chloropyridine. [6][7]The use of hydrogen peroxide with a catalyst is a common and effective method.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Hydrogen Peroxide (30-35% aq. solution, 1.5 - 2.2 eq)
-
Catalyst: Tungstic acid or Mesoporous Molecular Sieves (MCM-41) [7]* Sulfuric Acid (catalytic amount, if using tungstic acid)
-
Solvent: Water or Acetic Acid
-
Sodium sulfite (for quenching)
-
Sodium carbonate (for neutralization)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Experimental Protocol:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-chloropyrazine (e.g., 11.45 g, 0.10 mol), the chosen solvent (e.g., 50 mL water), and the catalyst (e.g., tungstic acid, ~2-5 mol%).
-
Heating: Gently heat the mixture to 50-70°C with vigorous stirring.
-
Oxidant Addition: Add the hydrogen peroxide solution (e.g., 17-25 mL of 30% H₂O₂, 0.15-0.22 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 80°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway decomposition of hydrogen peroxide.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70-80°C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite portion-wise until a negative test with peroxide indicator strips is obtained. Trustworthiness Note: This step is essential to safely destroy any unreacted hydrogen peroxide.
-
Neutralization & Extraction: Neutralize the mixture to pH 7-8 with a saturated solution of sodium carbonate. Extract the aqueous phase with dichloromethane or chloroform (3 x 50 mL).
-
Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis (Predicted)
Definitive characterization relies on spectroscopic methods. The following data are predicted based on the known spectra of 2-chloropyrazine and 2-chloropyridine N-oxide. [8][9] Table 2: Predicted Spectroscopic Data for 2-Chloropyrazine 1-Oxide
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.4-8.5 ppm (1H, d): Proton at C3. Expected to be downfield due to proximity to N4 and deshielding from the N-oxide.δ ~8.3-8.4 ppm (1H, d): Proton at C6. Strongly deshielded by the adjacent N-oxide.δ ~8.2-8.3 ppm (1H, dd): Proton at C5. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~145-150 ppm: C2 (bearing Cl).δ ~140-145 ppm: C6 (adjacent to N-oxide).δ ~125-135 ppm: C3 and C5. |
| FT-IR (KBr, cm⁻¹) | ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.~1250-1300 cm⁻¹: Strong N-O stretching band, characteristic of aromatic N-oxides.~800-850 cm⁻¹: C-H out-of-plane bending.~700-750 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec. (EI) | M⁺ at m/z 130/132: Molecular ion peak with ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl.[M-16]⁺ at m/z 114/116: Loss of oxygen atom, a common fragmentation for N-oxides. |
Section 4: Applications in Drug Discovery and Synthesis
While specific applications of 2-chloropyrazine 1-oxide itself are not widely documented, its parent structure, 2-chloropyrazine, is a valuable intermediate in the synthesis of bioactive molecules. [10][11]* Antimalarial Agents: 2-Chloropyrazine is a key reagent in the synthesis of hetaryloxy benzoxaborole compounds that exhibit antimalarial activity. [11]* β-Lactamase Inhibitors: It is also used to prepare substituted aryloxy oxaboroles that function as broad-spectrum serine β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. [11]* Scaffold for Diversity: The activated chlorine atom on the pyrazine ring is a handle for introducing a wide range of nucleophiles (amines, alcohols, thiols), allowing for the rapid generation of compound libraries for high-throughput screening. The N-oxide functionality offers an additional site for modification and can be used to tune the solubility, metabolic stability, and pharmacokinetic properties of a lead compound.
Conclusion
2-Chloropyrazine 1-oxide represents a molecule with considerable untapped potential in synthetic and medicinal chemistry. Although direct experimental data remains scarce, a robust understanding of its structure and reactivity can be achieved through the combined application of computational chemistry and logical inference from well-characterized analogs. Its predicted electronic properties—a highly electron-deficient ring and a nucleophilic oxygen center—make it a versatile intermediate for constructing complex molecular architectures. The synthetic protocol and predictive spectroscopic data provided in this guide offer a solid foundation for researchers to produce, identify, and strategically employ 2-chloropyrazine 1-oxide in their pursuit of novel therapeutics and functional materials.
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